4'-(Dimethylamino)[1,1'-biphenyl]-2,5-dione
Overview
Description
4’-(Dimethylamino)[1,1’-biphenyl]-2,5-dione is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a dimethylamino group attached to one of the phenyl rings and two ketone groups at the 2 and 5 positions of the biphenyl structure. It is known for its unique chemical properties and has been studied for various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Dimethylamino)[1,1’-biphenyl]-2,5-dione can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of a boron reagent and a palladium catalyst under mild conditions . Another method involves the use of silver nanoparticles as catalysts to facilitate the reaction under mild conditions .
Industrial Production Methods
Industrial production of 4’-(Dimethylamino)[1,1’-biphenyl]-2,5-dione often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4’-(Dimethylamino)[1,1’-biphenyl]-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces alcohols.
Scientific Research Applications
4’-(Dimethylamino)[1,1’-biphenyl]-2,5-dione has been extensively studied for its applications in various fields:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 4’-(Dimethylamino)[1,1’-biphenyl]-2,5-dione involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ketone groups can undergo nucleophilic addition reactions. These interactions can affect various molecular pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzaldehyde: This compound is similar in structure but lacks the biphenyl backbone.
4-Dimethylaminophenol: Contains a phenol group instead of ketone groups.
Uniqueness
4’-(Dimethylamino)[1,1’-biphenyl]-2,5-dione is unique due to its biphenyl structure combined with the presence of both dimethylamino and ketone groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-[4-(dimethylamino)phenyl]cyclohexa-2,5-diene-1,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-15(2)11-5-3-10(4-6-11)13-9-12(16)7-8-14(13)17/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOEILNRTQRZMLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC(=O)C=CC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20565702 | |
Record name | 4'-(Dimethylamino)[1,1'-biphenyl]-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20565702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53934-44-4 | |
Record name | 4'-(Dimethylamino)[1,1'-biphenyl]-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20565702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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